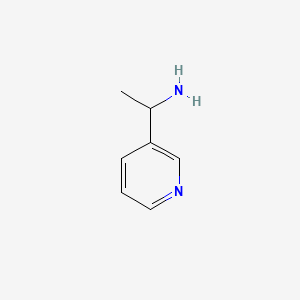

![molecular formula C21H17NO B1303691 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile CAS No. 338791-84-7](/img/structure/B1303691.png)

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

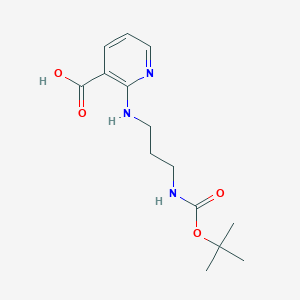

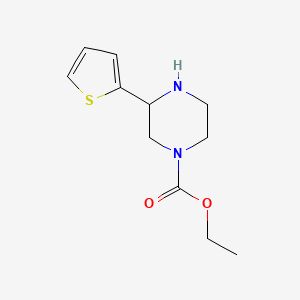

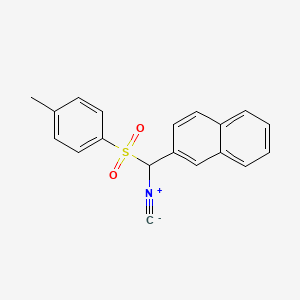

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is a complex organic compound that features a phenylacetonitrile moiety with additional phenyl groups and a hydroxy substituent. This structure suggests potential reactivity typical of nitriles and aromatic compounds, and the presence of the hydroxy group could confer additional chemical properties.

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 4-(methylthio)phenylacetonitrile involves a four-step process starting from p-chlorobenzaldehyde and proceeding through intermediate compounds such as p-methyl mercaptobenzaldehyde and 4-(methylthio)benzyl alcohol before reaching the final nitrile product . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin requires multiple steps and the use of KF/Al2O3 as a dehydrant, indicating the importance of optimizing reaction conditions for yield and efficiency . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile.

Molecular Structure Analysis

The molecular structure of phenylacetonitrile derivatives is often confirmed using spectroscopic methods such as IR spectra, 1H NMR, and elemental analysis . These techniques would be essential in characterizing 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, ensuring the correct structure has been synthesized and identifying the presence of isomers, as seen in the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile .

Chemical Reactions Analysis

Phenylacetonitrile derivatives can undergo various chemical reactions. For example, solvent-free condensation reactions with aldehydes have been optimized for phenylacetonitrile, leading to products with or without group migration . Additionally, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation reactions in the presence of a palladium catalyst, indicating the potential for complex transformations involving phenylacetonitrile derivatives . These studies suggest that 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a hydroxy group can affect the compound's solubility and reactivity . The synthesis of 4-phenyl-3-oxobutanenitrile and its derivatives demonstrates the versatility of nitrile compounds in forming heterocycles, which could be relevant for the reactivity of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile . The purity and yield of these compounds, as well as their physical state, are important parameters that are typically assessed during the synthesis process .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) have been extensively studied for their antioxidant properties, which are significant due to the potential for management of oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs suggest that certain structural features, such as the presence of an ortho-dihydroxy phenyl group (catechol moiety), significantly contribute to their antioxidant activity. This information can be valuable in designing derivatives of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile with enhanced biological activities by incorporating such structural elements (Razzaghi-Asl et al., 2013).

Chemical Synthesis and Biological Activities

Research on chalcones and their derivatives, which share structural similarities with 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, indicates a broad spectrum of biological activities. The synthesis methods and biological activities of natural chalcones bearing hydroxy groups have been reviewed, suggesting potential research directions in synthesizing and testing derivatives of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile for similar activities (Zhai et al., 2022).

Application in Heterocyclic Compound Synthesis

The molecule 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives have been highlighted for their use as building blocks in the synthesis of a variety of heterocyclic compounds. This underscores the potential of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile as a precursor or intermediate in synthesizing novel heterocyclic structures with diverse biological and chemical properties (Gomaa & Ali, 2020).

Safety And Hazards

properties

IUPAC Name |

2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIWDAPCEDFZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377315 |

Source

|

| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

CAS RN |

338791-84-7 |

Source

|

| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)